2,4,4,4-Tetrafluorobut-1-ene

Descripción

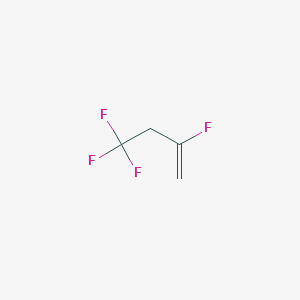

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYJUPLFVFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475165 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721946-02-7 | |

| Record name | 2,4,4,4-tetrafluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,4,4 Tetrafluorobut 1 Ene and Its Analogs

Precursor-Based Synthesis of Tetrafluorobutene Scaffolds

A fundamental approach to constructing tetrafluorobutene frameworks involves the manipulation of precursor molecules through halogenation and dehydrohalogenation reactions. This strategy provides a direct pathway to various fluorinated butenes.

Halogenation and Dehydrohalogenation Routes to Fluorinated Butenes

The synthesis of certain fluorinated butenes can be achieved through a sequence of halogenation followed by dehydrohalogenation. beilstein-journals.orgsmolecule.com For instance, the bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with bromine in dichloromethane (B109758) yields 1,3,4-tribromo-1,1,2,2-tetrafluorobutane. thieme-connect.com Subsequent treatment of this tribrominated intermediate with aqueous sodium hydroxide (B78521) results in dehydrobromination to produce 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene (B62940) in high yield. thieme-connect.com This method highlights a common strategy where a saturated, halogenated intermediate is formed and then subjected to elimination to introduce a double bond. thieme-connect.com

Similarly, dehydrohalogenation is a key step in producing other fluorinated alkenes like 1,1,1,2,4,4,4-heptafluoro-2-butene (B3043163) from halogenated precursors. smolecule.com The process often involves treating the halogenated alkane with a base, such as sodium hydroxide or potassium hydroxide, to facilitate the elimination reaction.

Derivatization from 4-Bromo-3,3,4,4-tetrafluorobut-1-ene as a Key Building Block

The commercially available compound, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, serves as a versatile and crucial starting material for a wide array of tetrafluoroethylene-containing molecules. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov Its structure allows for diverse chemical transformations at both the bromo- and vinyl-functionalized ends of the molecule. nih.gov

One significant application involves its use in preparing other valuable intermediates. For example, the bromination of 4-bromo-3,3,4,4-tetrafluorobut-1-ene followed by dehydrobromination provides 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, a precursor for tetrafluoroethylene-containing acetylene (B1199291) derivatives. researchgate.netthieme-connect.com This dibromo-compound can then be treated with a strong base like lithium hexamethyldisilazide (LHMDS) to generate a lithium acetylide, which can react with various electrophiles. researchgate.netthieme-connect.com

Furthermore, 4-bromo-3,3,4,4-tetrafluorobut-1-ene is a direct precursor to organometallic reagents, which significantly expands its synthetic utility. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net These transformations are central to constructing complex molecules with embedded tetrafluoroethylene (B6358150) units for applications in materials science and medicinal chemistry. nih.govresearchgate.net

Organometallic Reagent Chemistry in Fluorinated Butene Synthesis

The use of organometallic reagents derived from fluorinated butenes provides a powerful method for carbon-carbon bond formation, enabling the synthesis of a broad range of functionalized molecules.

Generation and Stability of (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc Bromide

A key organometallic reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, is prepared through the direct insertion of a zinc-silver couple into the carbon-bromine bond of 4-bromo-3,3,4,4-tetrafluorobut-1-ene. beilstein-journals.orgresearchgate.netnih.govresearchgate.netbeilstein-journals.org This reaction is typically carried out in dimethylformamide (DMF) at 0°C. beilstein-journals.orgresearchgate.netnih.gov The resulting organozinc reagent has been found to be thermally stable at room temperature and can be stored for extended periods in a refrigerator, highlighting its practicality for synthetic applications. beilstein-journals.orgresearchgate.netnih.govresearchgate.net The stability of this reagent is a significant advantage, allowing for its use in subsequent reactions without the need for immediate consumption. beilstein-journals.orgresearchgate.net

| Parameter | Condition |

| Precursor | 4-bromo-3,3,4,4-tetrafluorobut-1-ene |

| Reagent | Zinc-silver couple |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C |

| Duration | 0.5 hours |

| Stability | Thermally stable at ambient temperature; storable for at least 1.5 years in a refrigerator. beilstein-journals.orgresearchgate.netnih.govresearchgate.net |

Copper-Catalyzed Cross-Coupling Reactions with Electrophilic Partners

The (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide reagent can be readily transmetalated to copper species, which then participate in cross-coupling reactions with various electrophiles. beilstein-journals.orgresearchgate.netresearchgate.net This copper-catalyzed approach is effective for forming new carbon-carbon bonds with iodoarenes and acyl chlorides, leading to a diverse range of molecules containing the CF2CF2 fragment in good to excellent yields. beilstein-journals.orgresearchgate.net

For example, the reaction of the organozinc reagent with various iodoarene derivatives in the presence of a copper(I) catalyst produces the corresponding cross-coupled products. beilstein-journals.org Similarly, coupling with benzoyl chloride derivatives, both with electron-donating and electron-withdrawing groups, proceeds efficiently to yield the respective ketones. beilstein-journals.org

| Electrophile | Catalyst | Product Type | Yield Range |

| Iodoarenes | Copper(I) iodide | Aryl-substituted tetrafluorobutenes | Varies (e.g., 29% for iodobenzene) beilstein-journals.org |

| Benzoyl Chlorides | Copper(I) iodide | Tetrafluorobutenyl ketones | 50-98% beilstein-journals.org |

Barbier-Type Nucleophilic Additions for Tetrafluorohomoallyl Alcohol Synthesis

Barbier-type reactions offer a direct method for synthesizing tetrafluorohomoallyl alcohols. mdpi-res.comresearchmap.jpmdpi.com This one-pot reaction involves the in-situ generation of an organometallic species from a halide in the presence of a carbonyl compound. alfa-chemistry.comwikipedia.org In this context, 1,1,2,2-tetrafluorobut-3-enyllithium is prepared in situ from 4-bromo-3,3,4,4-tetrafluorobut-1-ene and lithium bromide-free methyllithium. mdpi-res.comresearchmap.jpmdpi.com

This highly reactive organolithium species then undergoes a nucleophilic addition to an aldehyde, such as p-anisaldehyde, at low temperatures (-78 °C) in tetrahydrofuran (B95107) (THF). mdpi-res.comresearchmap.jpmdpi.com This process yields the corresponding tetrafluorohomoallyl alcohol in good yield, for example, 70% in the case of p-anisaldehyde. mdpi-res.comresearchmap.jpmdpi.com This method provides a streamlined route to these valuable alcohol intermediates, which can be further elaborated into more complex molecular architectures. researchmap.jpmdpi.com

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for elaborating the structures of fluorinated butenes. Palladium, copper, and other metals are central to these transformations, enabling reactions that would otherwise be difficult to achieve.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically coupling organic halides with alkenes. acs.orgacs.org This palladium-catalyzed process is known for its high efficiency and stereoselectivity, making it a state-of-the-art method for installing double bonds. acs.orgacs.org The reaction generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination. nih.gov

Recent advancements have extended this methodology to fluorinated substrates. A significant development is the palladium-catalyzed Mizoroki-Heck reaction of gem-difluoroalkenes, which allows for the stereoselective synthesis of monofluorinated 1,3-diene products. acs.orgacs.org This transformation achieves a formal cross-coupling of C-F and C-H bonds between two different alkenes. acs.org The reaction tolerates a wide range of functional groups on the alkene partner, including both electron-donating and electron-withdrawing substituents on styrenyl systems. acs.org However, unactivated alkenes like 1-octene (B94956) have been found to be unreactive under these conditions. acs.org

In the context of preparing analogs of 2,4,4,4-tetrafluorobut-1-ene, the Heck reaction can be used to couple fluoroalkyl halides with alkenes. researchgate.netd-nb.info For instance, Konno and co-workers investigated the Heck reactions of aryldiazonium salts with alkenes containing a tetrafluoroethylene (-CF2CF2-) fragment, demonstrating a viable route to complex multi-substituted alkenes. researchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields and controlling the stereochemistry of the resulting alkene.

| Fluorinated Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Citation |

|---|---|---|---|---|---|---|---|

| gem-Difluoroalkene | Styrene | Pd(PPh₃)₄ | - | Et₃N | Toluene | 41% | acs.org |

| Secondary trifluoromethylated alkyl bromide | N-Vinylphthalimide | PdCl₂(PPh₃)₂ | Xantphos | KOAc | Toluene | 83% | d-nb.info |

| Aryl bromide | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | Good to Excellent | researchgate.netresearchgate.net |

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgwikipedia.org Its advantages include mild reaction conditions, high functional group tolerance, and the use of generally stable and low-toxicity boronic acids. fishersci.esrsc.org The reaction is fundamental in synthesizing complex molecules, including biaryls, polyolefins, and styrenes. wikipedia.orgfishersci.es

The scope of the Suzuki-Miyaura reaction has been expanded to include fluorinated building blocks. The coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene, a key analog, can be achieved with various partners. For example, its corresponding organozinc reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, has been shown to be a stable and effective precursor for coupling reactions. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of potassium alkyltrifluoroborates with alkenyl bromides proceed efficiently, tolerating a variety of functional groups under basic conditions. nih.gov This demonstrates a pathway to introduce fluorinated alkyl chains onto vinylic systems.

The catalytic system, typically consisting of a palladium source (e.g., PdCl₂(dppf)·CH₂Cl₂) and a base (e.g., Cs₂CO₃, K₂CO₃), is crucial for the reaction's success. nih.govtcichemicals.com The choice of solvent can also be important, with aqueous mixtures often being effective. fishersci.es

| Boron Reagent | Halide/Triflate Partner | Catalyst | Base | Solvent | Yield | Citation |

|---|---|---|---|---|---|---|

| Aryl Boronic Acid | Aryl/Vinyl Halide | Pd(0) Complex | Various (e.g., K₂CO₃) | Toluene, Water, etc. | Generally High | fishersci.estcichemicals.com |

| Potassium Alkyltrifluoroborate | Alkenyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 49-95% | nih.gov |

| Phenylboronic Acid | Haloarene | Pd(PPh₃)₄ | Na₂CO₃ | Benzene | Variable | libretexts.org |

The Ullmann reaction traditionally refers to the copper-promoted synthesis of symmetric biaryls from aryl halides. organic-chemistry.orgiitk.ac.in Modern "Ullmann-type" reactions have a much broader scope, encompassing the copper-catalyzed formation of C-O, C-N, C-S, and other C-C bonds. wikipedia.orgnih.gov These reactions often require high temperatures and polar aprotic solvents, though the development of specialized ligands has enabled milder conditions. wikipedia.orgnih.gov

For the arylation of fluorinated butenes, the Ullmann condensation provides a direct route. The reaction involves coupling an aryl halide with a nucleophile, catalyzed by copper. wikipedia.org Significant progress has been made by introducing bidentate ligands, such as diamines and amino acids, which improve reaction efficiency and functional group tolerance. nih.govresearchgate.nettcichemicals.com For example, the use of 4-bromo-3,3,4,4-tetrafluorobut-1-ene in diverse synthetic transformations, including Ullmann-type couplings, has been reviewed, highlighting its utility in preparing complex fluorinated molecules. researchgate.net The mechanism is thought to involve a copper(I) species that reacts with the aryl halide. wikipedia.org

| Nucleophile | Coupling Partner | Copper Source | Ligand | Conditions | Bond Formed | Citation |

|---|---|---|---|---|---|---|

| Phenols | Aryl Halides | CuI | 1,10-Phenanthroline | Mild Conditions | C-O | nih.gov |

| Amines | Aryl Halides | CuI | Benzene-1,2-diamine | Room Temperature | C-N | tcichemicals.com |

| Malonates | o-Bromobenzoic acid | Copper-bronze | - | High Temperature | C-C | nih.gov |

| Aryl Halide | Aryl Halide | Cu(0) | - | >200 °C | C-C (Biaryl) | organic-chemistry.org |

Stereoselective and Regioselective Synthetic Approaches

Controlling stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for creating bioactive molecules and advanced materials. For fluorinated compounds, these selective methods allow for the precise installation of functional groups.

The Sharpless asymmetric dihydroxylation is a powerful reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org The reaction uses osmium tetroxide as the catalyst in the presence of a chiral quinine-derived ligand. wikipedia.org The choice between dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) based ligands, typically delivered in premixed formulations known as AD-mix-α and AD-mix-β, dictates the stereochemical outcome of the diol product. wikipedia.org

This methodology has been successfully applied to fluorinated alkene substrates. soton.ac.uk A study on the asymmetric dihydroxylation of a 4-fluorobut-2-enoate ester demonstrated that excellent enantiomeric excesses (ee) could be achieved using anthraquinone (B42736) (AQN)-based ligands, which are known to be superior for olefins with allylic heteroatoms. beilstein-journals.org The reaction yielded diols with 95% ee using AD-mix-α and 97% ee with AD-mix-β. beilstein-journals.org While the reaction works for fluoroalkenes, the yields can sometimes be moderate. soton.ac.ukbeilstein-journals.org The reaction is highly regioselective, preferentially oxidizing the most electron-rich double bond in a polyene substrate. wikipedia.org

| Substrate | Reagent | Ligand Type | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|

| Ethyl 4-fluorobut-2E-enoate | AD-mix-α | (DHQ)₂AQN | 54% | 95% | beilstein-journals.org |

| Ethyl 4-fluorobut-2E-enoate | AD-mix-β | (DHQD)₂AQN | 56% | 97% | beilstein-journals.org |

| Trifluoromethylated trans-disubstituted alkene | AD-mix | Not Specified | Good | High | researchgate.net |

The Mitsunobu reaction is a versatile dehydrative redox reaction that typically converts an alcohol into another functional group, such as an ester, with inversion of stereochemistry. nih.govencyclopedia.pub The reaction is mediated by a combination of a phosphine (B1218219) (commonly triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

This reaction is particularly valuable in carbohydrate chemistry for modifying sugar hydroxyl groups and forming glycosidic bonds. nih.govbeilstein-journals.org The efficiency of Mitsunobu glycosylation has been demonstrated with fluorinated alcohols, which act as suitable nucleophiles. nih.govbeilstein-journals.org For example, trifluoroethanol (pKa 12.4) has been successfully used in the stereoselective acetalization of dihydroartemisinin. beilstein-journals.org The reaction's utility extends to the synthesis of fluorinated glycosides themselves. nih.govrsc.org For instance, selective fluorination of glycosides can be achieved, although sometimes with moderate yields. nih.gov The reaction conditions allow for the formation of C-O, C-N, and C-S bonds at the anomeric position of sugars, providing access to a wide array of complex glycoside structures. nih.govnih.gov While classical Mitsunobu conditions are effective, they sometimes fail to promote cyclization in the synthesis of certain C-furanosides, indicating that the substrate and desired transformation are critical factors. acs.org

| Substrate Type | Nucleophile | Reagents | Product Type | Key Feature | Citation |

|---|---|---|---|---|---|

| Dihydroartemisinin (alcohol) | Trifluoroethanol | Not Specified | Fluorinated acetal | Stereoselective acetalization | beilstein-journals.org |

| Reducing sugar (e.g., glucose) | Phenol | PPh₃/DEAD | Aryl glycoside | Formation of glycosidic bond | beilstein-journals.org |

| Protected mannofuranose | Triethyloxonium tetrafluoroborate | PPh₃/DEAD | Anomeric fluoride (B91410) | Fluorination with inversion | nih.gov |

| Protected glucopyranoside | Benzoic Acid | PPh₃/DEAD | Epimerized allose derivative | Selective epimerization at C3 | rsc.org |

Reductive Coupling Reactions for Structurally Unprecedented Fluorinated Materials

Reductive coupling reactions have emerged as a powerful strategy for the synthesis of structurally novel fluorinated materials, including analogs of this compound. These methods often involve the use of transition metal catalysts to facilitate the formation of carbon-carbon bonds under reductive conditions, enabling the construction of complex molecules from simpler fluorinated precursors.

A significant advancement in this area involves the use of 4-bromo-3,3,4,4-tetrafluorobut-1-ene as a key building block. This commercially available reagent can be transformed into a thermally stable (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide reagent. This organozinc intermediate is prepared through the insertion of a zinc-silver couple into the C-Br bond. beilstein-journals.org This reagent can then participate in copper-catalyzed cross-coupling reactions with a variety of electrophiles, such as aromatic iodides and acyl chlorides, to produce a diverse range of molecules containing the desirable -CF2CF2- moiety. beilstein-journals.org The process typically involves transmetallation from the zinc reagent to a copper(I) species, followed by oxidative addition of the electrophile to the copper center and subsequent reductive elimination of the final product. beilstein-journals.org

For instance, the coupling of the (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various iodoarenes has been successfully demonstrated. beilstein-journals.org The reaction proceeds efficiently in the presence of a copper(I) iodide catalyst, affording the corresponding cross-coupled products in good to excellent yields. This methodology has proven to be robust, with successful applications on a multigram scale. beilstein-journals.org

Table 1: Copper-Catalyzed Cross-Coupling of (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide with Iodoarenes beilstein-journals.org The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Entry | Iodoarene | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | 4-Phenyl-1,1,2,2-tetrafluorobut-3-ene | 11 |

| 2 | 4-Iodotoluene | 4-(p-Tolyl)-1,1,2,2-tetrafluorobut-3-ene | 85 |

| 3 | 4-Iodoanisole | 4-(4-Methoxyphenyl)-1,1,2,2-tetrafluorobut-3-ene | 92 |

| 4 | 4-Iodobenzonitrile | 4-(4-Cyanophenyl)-1,1,2,2-tetrafluorobut-3-ene | 88 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-(1,1,2,2-tetrafluorobut-3-en-1-yl)benzoate | 91 |

Furthermore, alkenes derived from these initial coupling reactions can undergo subsequent smooth reductive coupling with aldehydes. This process, facilitated by methyllithium, leads to the formation of structurally unprecedented fluorinated materials, highlighting the versatility of this synthetic approach. acs.orgresearchgate.net

Iron-catalyzed reductive coupling has also been explored for the synthesis of polyfluorinated compounds. rsc.org This method utilizes earth-abundant iron as the catalyst in the presence of manganese to generate carbon radicals from precursors like difluorobromoacetates. These radicals can then react with trifluoromethyl olefins, followed by a β-fluoride elimination step, to yield gem-difluoroolefins. rsc.org This cross-electrophile coupling strategy demonstrates excellent functional group tolerance and operates under mild reductive conditions, providing access to a wide array of polyfluorinated molecules. rsc.org While not directly synthesizing this compound, this methodology is crucial for creating its structural analogs and other valuable polyfluorinated compounds.

Table 2: Iron-Catalyzed Reductive Coupling for gem-Difluoroolefin Synthesis rsc.org The following is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Entry | Trifluoromethyl Olefin | Difluorobromoacetate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | (3,3,3-Trifluoroprop-1-en-2-yl)benzene | Ethyl 2-bromo-2,2-difluoroacetate | Ethyl 2,2-difluoro-4-phenyl-4-(trifluoromethyl)pent-4-enoate | 78 |

| 2 | 1-(Trifluoromethyl)vinyl-4-chlorobenzene | Ethyl 2-bromo-2,2-difluoroacetate | Ethyl 4-(4-chlorophenyl)-2,2-difluoro-4-(trifluoromethyl)pent-4-enoate | 82 |

| 3 | 1-(Trifluoromethyl)vinyl-4-bromobenzene | Ethyl 2-bromo-2,2-difluoroacetate | Ethyl 4-(4-bromophenyl)-2,2-difluoro-4-(trifluoromethyl)pent-4-enoate | 85 |

| 4 | 1-(Trifluoromethyl)vinyl-4-fluorobenzene | Ethyl 2-bromo-2,2-difluoroacetate | Ethyl 2,2-difluoro-4-(4-fluorophenyl)-4-(trifluoromethyl)pent-4-enoate | 75 |

These reductive coupling methodologies underscore a significant trend in modern organofluorine chemistry, moving towards the use of readily available fluorinated synthons and earth-abundant metal catalysts to construct complex fluorinated molecules that were previously difficult to access. The ability to forge new C-C bonds while incorporating fluorinated motifs opens avenues for the development of new materials with unique properties.

Chemical Reactivity and Mechanistic Studies of 2,4,4,4 Tetrafluorobut 1 Ene Systems

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2,4,4,4-Tetrafluorobut-1-ene is the primary site for addition reactions. However, the strong electron-withdrawing effect of the 4,4,4-trifluoroethyl group deactivates the double bond towards electrophilic attack compared to non-fluorinated alkenes.

The addition of halogens (Cl₂, Br₂, I₂) to an alkene typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com In the case of this compound, the reaction is initiated by the electrophilic attack of the halogen on the double bond. The stability and structure of the resulting intermediate are heavily influenced by the fluorine atoms. dtic.mil

The tendency to form a bridged, three-membered halonium ion is significant for bromine and iodine (bromonium and iodonium (B1229267) ions, respectively) but less so for chlorine. wikipedia.org The presence of electron-withdrawing fluorine atoms can destabilize the bridged structure, favoring an open β-halocarbocation. dtic.mil However, the formation of a primary carbocation at the C1 position is highly unfavorable. Therefore, the reaction likely proceeds through an unsymmetrical, bridged halonium ion, with a partial positive charge on the more substituted C2 carbon.

The subsequent step is the nucleophilic attack by the halide ion (X⁻) on one of the carbons of the halonium ion. This attack occurs from the side opposite to the bridge (anti-addition), leading to a vicinal dihalide. Due to steric hindrance and the electronic destabilization of a positive charge at C2 by the nearby CF₃ group, the nucleophilic attack is expected to occur predominantly at the less hindered C1 carbon.

The propensity for halonium ion formation and subsequent rearrangement is in the order of I > Br > Cl. wikipedia.org For this compound, significant rearrangements are not expected due to the instability of the potential carbocation intermediates that would be formed.

| Halogen Reagent | Intermediate | Expected Major Product | Stereochemistry |

|---|---|---|---|

| Cl₂ | Chloronium ion (likely unsymmetrical/open) | 1,2-dichloro-4,4,4-trifluorobutane | Anti-addition |

| Br₂ | Bromonium ion (bridged) | 1,2-dibromo-4,4,4-trifluorobutane | Anti-addition |

| I₂ | Iodonium ion (bridged) | 1,2-diiodo-4,4,4-trifluorobutane | Anti-addition |

Acid-catalyzed hydration involves the addition of water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid. scienceinfo.comlibretexts.org The mechanism proceeds via protonation of the alkene to form a carbocation intermediate, which is then attacked by water. chadsprep.comleah4sci.com

According to Markovnikov's rule, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. leah4sci.comnih.gov For this compound, protonation at C1 would yield a secondary carbocation at C2, while protonation at C2 would result in a highly unstable primary carbocation at C1.

Therefore, the reaction proceeds via the formation of the secondary carbocation (CF₃CH₂CH⁺CH₃). However, this carbocation is significantly destabilized by the strong electron-withdrawing inductive effect of the adjacent CF₃CH₂ group. This destabilization makes the acid-catalyzed hydration of this compound significantly slower than that of non-fluorinated alkenes and may require more forcing conditions. youtube.com Following its formation, the carbocation is attacked by a water molecule, and subsequent deprotonation yields the final alcohol product, 4,4,4-trifluorobutan-2-ol, consistent with Markovnikov selectivity. nih.gov

| Reactant | Reagents | Key Intermediate | Predicted Product | Regioselectivity |

|---|---|---|---|---|

| This compound | H₂O, H₂SO₄ (cat.) | 4,4,4-Trifluoro-2-butyl cation | 4,4,4-Trifluorobutan-2-ol | Markovnikov |

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), and a compound with a multiple bond (the "enophile"). The reaction is generally considered to be a concerted process involving a six-membered cyclic transition state.

Due to the electron-withdrawing nature of the fluoroalkyl group, this compound is an electron-deficient alkene. This electronic property makes it a poor "ene" component in reactions with typical enophiles. However, it can potentially act as an enophile in reactions with electron-rich enes. The substrate scope for such reactions is limited. Reactions with highly reactive enophiles, such as those involving strained systems or electron-donating groups, might proceed under thermal or Lewis acid-catalyzed conditions. For example, the reaction with hexafluoroacetone, a highly electrophilic enophile, is known to occur with other alkyl-substituted allenes and alkenes. rsc.org

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond, typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and palladium. researchgate.net For a terminal alkene like this compound, two regioisomeric products can be formed: the terminal silane (B1218182) (anti-Markovnikov addition) and the internal silane (Markovnikov addition).

The regioselectivity is highly dependent on the catalyst and the substituents on both the alkene and the silane. researchgate.net Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, generally favor the formation of the terminal, anti-Markovnikov product through addition of the silyl (B83357) group to the terminal carbon (C1). This preference is driven by both steric factors, as the catalyst complex approaches the less hindered end of the double bond, and electronic factors. Rhodium and other catalysts can sometimes provide different regioselectivity. rsc.org Defluorosilylation or other side reactions can also occur, particularly with certain catalysts. researchgate.netacs.org

| Catalyst System | Typical Regioselectivity | Expected Major Product with HSiCl₃ |

|---|---|---|

| Platinum-based (e.g., Speier's, Karstedt's) | Anti-Markovnikov | Trichloro(4,4,4-trifluorobutyl)silane |

| Rhodium-based (e.g., Wilkinson's catalyst) | Variable, often Markovnikov or mixed | Mixture of isomers possible |

| Palladium-based | Variable, depends on ligands | Mixture of isomers possible |

Substitution and Elimination Pathways of Fluorine and Other Halogen Atoms

The carbon-fluorine bond is exceptionally strong, making the direct nucleophilic substitution of a fluorine atom in this compound highly unlikely. siue.edu However, substitution and elimination reactions can be readily achieved on derivatives of the compound. For instance, if this compound is first treated with HBr to form 2-bromo-4,4,4-trifluorobutane (B1288815) (via Markovnikov addition), the resulting secondary alkyl bromide can undergo subsequent reactions.

Treatment of this alkyl bromide with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) would favor an E2 elimination reaction. lumenlearning.com The E2 mechanism is a concerted, one-step process that requires an anti-periplanar arrangement of the proton to be removed and the leaving group. msu.edu In this case, removal of a proton from C1 would yield the starting alkene, this compound, while removal of a proton from C3 would lead to 4,4,4-Trifluorobut-2-ene. Zaitsev's rule predicts that the more substituted alkene is the major product, suggesting that 4,4,4-Trifluorobut-2-ene would be preferentially formed. libretexts.org

If a strong, nucleophilic base like sodium ethoxide is used, competition between E2 elimination and Sₙ2 substitution would be observed. masterorganicchemistry.com

Radical Reactivity and Single-Electron Transfer Mechanisms

The double bond of this compound is susceptible to radical addition reactions. In contrast to electrophilic additions, radical additions typically exhibit anti-Markovnikov regioselectivity. This is because the reaction proceeds through the formation of the most stable radical intermediate.

For example, the addition of HBr in the presence of peroxides (a radical initiator) would proceed as follows:

Initiation: The peroxide generates a bromine radical (Br•).

Propagation: The bromine radical adds to the C1 carbon of the double bond. This addition is favored because it generates a more stable secondary radical at the C2 position (CF₃CH₂ĊHCH₂Br), as opposed to the primary radical that would form if the addition occurred at C2.

Propagation: The secondary radical then abstracts a hydrogen atom from HBr, forming the final product, 1-bromo-4,4,4-trifluorobutane, and regenerating a bromine radical.

The electron-withdrawing CF₃CH₂ group destabilizes the adjacent radical at C2, but the secondary radical is still significantly more stable than the alternative primary radical.

Modern synthetic methods involving single-electron transfer (SET), often initiated by photoredox catalysts, can also be used to generate radical intermediates that can add to the double bond of fluoroalkenes. researchgate.net These methods offer alternative pathways for functionalization under mild conditions.

Cycloaddition Reactions (e.g., Diels-Alder, [2+3] Cycloadditions) with Fluorine-Containing Olefins

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, and various [2+3] cycloadditions are fundamental examples. The reactivity of an alkene in these reactions is heavily influenced by its electronic properties. Fluorine-containing olefins often exhibit altered reactivity compared to their non-fluorinated counterparts due to the strong electron-withdrawing nature of fluorine atoms.

While the broader class of fluoroalkenes is known to participate in cycloadditions, specific data on this compound remains limited in publicly accessible research. However, studies on analogous compounds, such as derivatives of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), provide insight into potential reaction pathways. For instance, trifluoromethyl ynones, which can be synthesized from HFO-1234yf, have been shown to undergo rapid Diels-Alder cycloaddition reactions with dienes like furans, yielding oxabicyclic adducts in nearly quantitative amounts. This suggests that the trifluoromethyl group, a key feature of this compound, does not preclude participation in such reactions and can lead to highly efficient transformations.

The [2+3] cycloaddition, another important class of pericyclic reactions, involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. These reactions are crucial for synthesizing a variety of heterocyclic compounds. The electronic nature of the fluorinated alkene plays a critical role in these reactions as well, influencing the reaction rate and selectivity. Theoretical studies on the [3+2] cycloaddition reactions between substituted azomethine ylides and 3,3,3-trifluoro-1-nitroprop-1-ene highlight the role of fluorine in directing the reaction's outcome.

Chemo-, Regio-, and Stereoselectivity in Reaction Outcomes

When a reaction can yield multiple products, the concepts of chemo-, regio-, and stereoselectivity become paramount for describing the outcome.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another.

Regioselectivity describes the preference for forming one constitutional isomer over another.

Stereoselectivity indicates the preferential formation of one stereoisomer over others.

In the context of cycloaddition reactions involving fluorinated olefins, these selectivities dictate the structure of the final product. For the Diels-Alder reactions of trifluoromethyl ynones derived from HFO-1234yf, complete regioselectivity was observed in all reported cases, meaning only a single regioisomer was formed. This high degree of control is a valuable attribute in synthetic chemistry.

The regioselectivity in 1,3-dipolar cycloadditions is often explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is considered. The substitution pattern on the fluorinated alkene, including the placement of the trifluoromethyl group in this compound, would be expected to significantly influence the orbital energies and coefficients, thereby directing the regiochemical outcome of the cycloaddition.

Stereoselectivity in Diels-Alder reactions often favors the formation of the endo product due to secondary orbital interactions, though exceptions exist. For fluorinated systems, computational studies on the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene (B3395910) have shown that the path leading to the endo isomer has a lower energy transition state and is more exergonic, consistent with experimental observations where the endo product is favored. Similar stereochemical control would be anticipated in cycloadditions involving this compound, although specific experimental data is required for confirmation.

The following table summarizes the types of selectivity observed in related fluorinated systems, providing a predictive framework for the reactivity of this compound.

| Reaction Type | Reactants | Selectivity Observed | Product Class | Reference |

| Diels-Alder | Trifluoromethyl ynone + Furan | Complete Regioselectivity | ortho-Trifluoromethylbenzophenones | |

| Diels-Alder | β-fluoro-β-nitrostyrene + Cyclopentadiene | Endo-Stereoselectivity | Monofluorinated Norbornenes | |

| [3+2] Cycloaddition | Azomethine Ylide + Nitroalkene | High Regio- and Stereoselectivity | Polycyclic Heterocycles |

Polymerization Science of 2,4,4,4 Tetrafluorobut 1 Ene and Fluorinated Butene Monomers

Radical (Co)Polymerization Dynamics and Kinetics

Radical polymerization is a fundamental method for synthesizing a wide variety of polymers, including fluoropolymers. This process involves the initiation, propagation, and termination of polymer chains through free radical intermediates. The kinetics and dynamics of these reactions are critical in determining the final polymer's molecular weight, structure, and properties.

The initiation process consists of two primary steps:

Decomposition of the initiator: The initiator molecule breaks down to form primary radicals.

Addition to monomer: The primary radical adds to the double bond of a monomer molecule, creating a new, monomer-centered radical. This new radical then propagates the polymer chain.

The efficiency of the initiator is a key parameter, representing the fraction of primary radicals that successfully initiate a polymer chain.

In copolymerization, where two or more different monomers are polymerized together, the reactivity ratios (r₁ and r₂) are crucial parameters that describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture.

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ and k₂₂ are the rate constants for the addition of a monomer to a growing chain with the same terminal monomer unit, and k₁₂ and k₂₁ are the rate constants for the addition of the other monomer.

The values of the reactivity ratios determine the sequence distribution of the monomer units in the copolymer chain:

r₁r₂ = 1: Ideal or random copolymerization, where the monomer units are randomly distributed along the chain.

r₁r₂ < 1: Tendency towards alternating copolymerization.

r₁r₂ > 1: Tendency towards block copolymerization.

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

For instance, in the radical copolymerization of vinylidene fluoride (B91410) (VDF) and 2,3,3,3-trifluoroprop-1-ene (1234yf), the reactivity ratios were determined to be rVDF = 0.384 and r1234yf = 2.147 at 60 °C. mdpi.com This indicates that the growing chain ending in a 1234yf radical prefers to add another 1234yf monomer, while the chain ending in a VDF radical prefers to add a 1234yf monomer, suggesting a tendency toward the formation of gradient or pseudo-diblock copolymers. mdpi.com In the case of the copolymerization of chlorotrifluoroethylene (CTFE) with 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB), it was found that CTFE is the less reactive of the two comonomers. researchgate.net

Table 1: Reactivity Ratios for Selected Fluorinated Monomer Pairs

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Copolymer Type Tendency |

|---|---|---|---|---|---|

| Vinylidene Fluoride (VDF) | 2,3,3,3-Trifluoroprop-1-ene (1234yf) | 0.384 ± 0.013 | 2.147 ± 0.129 | 60 | Gradient/Pseudo-diblock |

| Chlorotrifluoroethylene (CTFE) | 4-Bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) | CTFE is less reactive | - | - | Random |

Controlled/Living Radical Polymerization (RDRP) for Defined Fluoropolymer Architectures

Conventional free radical polymerization offers limited control over polymer architecture, leading to broad molecular weight distributions and undefined end-groups. Controlled/living radical polymerization (RDRP) techniques have emerged to address these limitations, enabling the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures such as block and star copolymers. sigmaaldrich.comresearchgate.netresearchgate.net The main RDRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.net

These techniques rely on establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. This reversible deactivation minimizes termination reactions, allowing polymer chains to grow in a more controlled manner. researchgate.net

The application of RDRP to fluorinated monomers can be challenging. However, strategies have been developed to synthesize well-defined fluorinated polymers. For example, vinylidene fluoride (VDF) telomers have been used as macroinitiators for the ATRP of monomers like styrene and methyl methacrylate to create PVDF-based block copolymers. cmu.edu Another successful approach is organometallic-mediated radical copolymerization (OMRcP). The copolymerization of VDF and 2,3,3,3-trifluoroprop-1-ene using bis(acetylacetonato)cobalt(II) as a controlling agent demonstrated controlled behavior, as evidenced by a linear relationship between the molar mass of the resulting copolymer and monomer conversion. mdpi.com These approaches offer pathways to create well-defined polymer architectures incorporating fluorinated butene monomers.

Telomerization Strategies for Fluorinated Oligomers and Polymers

Telomerization is a specialized polymerization process that produces low-molecular-weight polymers, or oligomers, known as telomers. This is achieved by carrying out the polymerization in the presence of a large amount of a chain transfer agent (telogen), which terminates the growing polymer chains. The end-groups of the resulting telomers are fragments of the telogen.

This technique is particularly useful for synthesizing functionalized fluorinated oligomers. For example, the telomerization of fluoroalkenes with various chain transfer agents has been extensively studied. researchgate.net The resulting fluorinated telomers can serve as valuable building blocks for further chemical modifications or for the synthesis of more complex macromolecular structures. For instance, telomers with reactive end-groups can be used as macroinitiators for other polymerization techniques to produce block copolymers. The kinetics of telomerization reactions can be studied to determine the transfer constants, which quantify the efficiency of the chain transfer agent. researchgate.net

Microstructural Characterization of Fluorinated Copolymers by Spectroscopic Methods

The determination of the microstructure of fluorinated copolymers is essential for understanding their structure-property relationships. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose. Both ¹H and ¹⁹F NMR spectroscopy are widely used to elucidate the composition, sequence distribution, and stereochemistry of fluoropolymers. nih.govresearchgate.net

¹⁹F NMR is especially sensitive to the local chemical environment of the fluorine atoms, providing detailed information about the sequence of monomer units in the copolymer chain. nih.gov For example, the microstructures of copolymers of chlorotrifluoroethylene (CTFE) and 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) have been determined using NMR spectroscopy, which confirmed the formation of random copolymers. researchgate.net Similarly, in the study of poly(VDF-co-1234yf) copolymers, ¹⁹F NMR was used to monitor the kinetics of the copolymerization and to determine the copolymer composition. mdpi.com

In addition to determining the primary structure, NMR can also be used to study the dynamics of polymer chains and to identify defects in the polymer structure. ubc.ca The combination of ¹H and ¹⁹F NMR, often in conjunction with two-dimensional NMR techniques, provides a comprehensive understanding of the microstructure of fluorinated copolymers. nih.govresearchgate.net

Derivatization and Applications in Advanced Functional Materials

Synthesis of Fluorinated Polymers and Copolymers with Tailored Properties

Fluoropolymers are a critical class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.com The incorporation of fluorinated butene derivatives into polymer chains allows for the precise tailoring of these characteristics. Through radical copolymerization, monomers like 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) can be combined with other fluoroalkenes, such as chlorotrifluoroethylene (CTFE), to create novel copolymers with tunable properties. researchgate.net

| CTFE in Feed (mol %) | CTFE in Copolymer (mol %) | Glass Transition Temp (Tg) (°C) | Decomposition Temp (Td10%) (°C) |

|---|---|---|---|

| 20 | 17 | 19 | 163 |

| 40 | 34 | 25 | 248 |

| 60 | 54 | 31 | 314 |

| 80 | 76 | 36 | 347 |

| 90 | 89 | 39 | 359 |

Data sourced from research on the radical copolymerization of chlorotrifluoroethylene (CTFE) with 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB). researchgate.net

Incorporation of Tetrafluoroethylene (B6358150) (–CF2CF2–) Fragments into Complex Molecules

The tetrafluoroethylene (–CF2CF2–) unit is a highly sought-after structural motif in medicinal chemistry and materials science. nih.gov Its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The use of 4-bromo-3,3,4,4-tetrafluorobut-1-ene provides a practical and efficient pathway for introducing this fragment, overcoming limitations of older methods that often required the use of hazardous reagents. nih.gov A key strategy involves converting the bromo-derivative into a thermally stable organozinc reagent, (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide. This reagent can then participate in cross-coupling reactions with a variety of electrophiles, enabling the construction of a wide range of complex molecules containing the –CF2CF2– fragment. nih.gov

The introduction of fluorine into carbohydrates and nucleosides is a proven strategy for creating potent antiviral and anticancer agents. mdpi.comresearchgate.net The fluorine atoms can alter the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. mdpi.com

A notable application of 4-bromo-3,3,4,4-tetrafluorobut-1-ene is in the synthesis of novel 2′,2′,3′,3′-tetrafluorinated nucleoside analogs. researchgate.netnih.gov The synthesis begins with the conversion of the fluorinated butene derivative into a 2,2,3,3-tetrafluorodideoxy ribose intermediate over several steps. researchgate.netnih.gov This key fluorinated sugar moiety is then coupled with various protected nucleobases (the building blocks of DNA and RNA) using methods like the Mitsunobu reaction. Following deprotection, the final tetrafluorinated nucleosides are obtained. These compounds have been evaluated for activity against a range of DNA and RNA viruses. nih.gov

Synthetic Pathway Overview:

Dihydroxylation: 4-bromo-3,3,4,4-tetrafluorobut-1-ene undergoes Sharpless dihydroxylation to introduce two hydroxyl groups. researchgate.netnih.gov

Protection and Formylation: The hydroxyl groups are protected, followed by a formylation step. nih.gov

Cyclization: The intermediate cyclizes to form the crucial 2,2,3,3-tetrafluorodideoxy ribose derivative. nih.gov

Glycosylation: The fluorinated sugar is coupled with a nucleobase (e.g., uracil, cytosine) under Mitsunobu conditions. nih.gov

Deprotection: Removal of protecting groups yields the final 2′,2′,3′,3′-tetrafluoro nucleoside analog. nih.gov

Liquid crystals (LCs) are essential components in modern display technologies. iphy.ac.cn Their ability to align under an electric field is governed by their dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. kent.edu For certain display modes, such as vertical alignment (VA), LCs with a negative dielectric anisotropy (Δε < 0) are required. mdpi.com

The incorporation of fluorine atoms is a key strategy for designing LCs with negative Δε. mdpi.com Lateral fluorine substituents on the molecular core introduce a dipole moment perpendicular to the principal molecular axis, which can lead to a negative value for Δε. mdpi.commdpi.com The use of building blocks derived from 2,4,4,4-tetrafluorobut-1-ene facilitates the synthesis of molecules with the –CF2CF2– fragment, which can be integrated into the structure of liquid crystals. nih.gov This structural modification influences the material's dielectric properties, helping to achieve the desired negative anisotropy necessary for high-performance displays. nih.govmdpi.com The strategic placement of fluorine atoms allows for fine-tuning of the dielectric anisotropy, a critical factor for optimizing the performance of LC-based devices. researchmap.jp

| Mixture ID | Dielectric Anisotropy (Δε) at 1 kHz, ~22°C | Birefringence (Δn) at 633 nm, ~22°C | Visco-elastic Coefficient (γ₁/K₃₃) (ms/µm²) |

|---|---|---|---|

| JNC ZOC | -3.1 | 0.101 | 14.1 |

| UCF-N2 | -4.0 | 0.141 | 15.2 |

| UCF-N3 | -3.7 | 0.201 | 22.5 |

Data illustrates how different formulations, often involving fluorinated compounds, achieve the negative dielectric anisotropy required for specific display applications. mdpi.com

Organic light-emitting materials are foundational to technologies like organic light-emitting diodes (OLEDs). The performance of these materials is directly linked to their molecular structure. Introducing fluoroalkylene scaffolds, such as the tetrafluoroethylene (–CF2CF2–) moiety, into the molecular design of photoluminescent compounds is an effective strategy for tuning their electronic and optical properties. nih.gov The high electronegativity of fluorine can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects the color and efficiency of light emission. Synthetic methods starting from 4-bromo-3,3,4,4-tetrafluorobut-1-ene provide a direct route to building these specialized light-emitting molecules. nih.gov

Fluorinated allenes and acetylenes are valuable intermediates in organic synthesis. The unique reactivity of the cumulenic (C=C=C) or acetylenic (C≡C) bonds, combined with the electronic effects of fluorine atoms, makes them useful precursors for more complex fluorinated molecules. Chemical transformations of fluorinated butene derivatives can provide pathways to these reactive compounds. For example, dehydrohalogenation reactions of appropriately substituted tetrafluorobutane derivatives can lead to the formation of fluorinated allenes or butenes, which can be further converted. beilstein-journals.org Similarly, oxidation of fluorinated propargylic alcohols, which can be synthesized using CF3-containing building blocks, yields ynones, a class of acetylene (B1199291) derivatives. researchgate.net

Role of Fluorinated Butene Derivatives in Specialty Coatings and Surfactants

Fluorinated polymers and surfactants are widely used in specialty coatings and surfactant formulations due to their unique properties. The presence of fluorine imparts low surface energy, high hydrophobicity and oleophobicity (water and oil repellency), and exceptional chemical and thermal stability. researchgate.net

Derivatives of this compound can be used as monomers or precursors in the synthesis of fluoropolymers and surfactants for these applications. smolecule.com Fluorinated surfactants, for instance, are highly effective at reducing the surface tension of water, even at very low concentrations. researchgate.net This makes them valuable components in applications such as fire-fighting foams, paints, and lubricants. researchgate.netresearchgate.net In coatings, fluoropolymer-based formulations provide durable, weather-resistant, and easy-to-clean surfaces, making them ideal for architectural, automotive, and aerospace applications. essentialchemicalindustry.org

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2,4,4,4-Tetrafluorobut-1-ene is expected to show characteristic absorption bands for its key functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=C | Stretching | ~1650 - 1700 |

| =C-H | Stretching | ~3050 - 3150 |

| C-H (in -CH₂-) | Stretching | ~2850 - 2960 |

| C-F | Stretching | ~1000 - 1400 (multiple strong bands) |

The C-F stretching region is typically complex and contains several strong, broad absorption bands that are highly characteristic and contribute to the molecule's fingerprint region.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy. This allows for the calculation of a unique elemental formula. Although specific HRMS data is not available in the cited literature, the technique would be used to confirm the molecular formula of this compound, C₄H₄F₄.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₄F₄ |

| Exact Mass (Calculated) | 128.0249 |

| Measured Mass (m/z) | Data not available |

The fragmentation pattern in the mass spectrum would also provide structural information, likely showing the loss of fragments such as F, HF, and CF₃.

Electronic Spectroscopy: UV/Visible Absorption and Photoluminescence (PL) Studies

UV/Visible spectroscopy provides information on electronic transitions within a molecule. Simple alkenes like this compound typically exhibit a π → π* electronic transition. This absorption is usually found in the far-UV region, often below 200 nm, which is outside the range of standard laboratory UV/Vis spectrophotometers. Therefore, significant absorption in the 200-800 nm range is not expected for this compound. Photoluminescence (fluorescence or phosphorescence) is also not an anticipated characteristic for a simple, non-conjugated fluoroalkene.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of the latest available research, experimental X-ray crystallography data for this compound in the solid state is not present in publicly accessible crystallographic databases. The compound exists as a gas at standard temperature and pressure, with a boiling point of approximately -16 °C. This physical property presents significant technical challenges for the growth of single crystals suitable for X-ray diffraction analysis, a technique that requires a solid, crystalline sample.

The process would necessitate specialized in-situ crystallization techniques at cryogenic temperatures. An appropriate cryo-protectant and a carefully controlled cooling process would be essential to induce crystallization directly on the diffractometer. The inherent volatility of the compound further complicates its handling and the stability of the crystal during data collection.

Due to the absence of experimental crystallographic data, a definitive analysis of the solid-state molecular conformation and the specific intermolecular interactions of this compound remains undetermined. Theoretical and computational chemistry methods could offer predictions regarding its molecular geometry and potential packing in a crystal lattice; however, such models lack the empirical validation provided by X-ray crystallography.

Should experimental data become available in the future, the analysis would focus on determining precise bond lengths, bond angles, and torsional angles within the molecule. This would reveal the preferred conformation of the butene backbone and the orientation of the fluorine atoms in the solid state. Furthermore, an examination of the crystal packing would elucidate the nature and geometry of intermolecular interactions, which are expected to be dominated by weak van der Waals forces and potential dipole-dipole interactions arising from the polarized C-F bonds.

A hypothetical data table for such a future analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C4H4F4 |

| Formula Weight | 128.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.50 |

| b (Å) | 8.20 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 502.1 |

| Z (molecules per cell) | 4 |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and various molecular properties of 2,4,4,4-tetrafluorobut-1-ene. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties. For instance, calculations on related fluorinated butenes have been performed to determine optimized geometries, including bond lengths and angles.

Table 1: Calculated Geometric Parameters for a Representative Fluorinated Butene

| Parameter | Value (B2PLYP/N07D theory) |

|---|---|

| C=C Bond Length | 1.34 Å |

| C-C Bond Length | 1.51 Å |

| C-F Bond Length (avg.) | 1.35 Å |

| C-H Bond Length (avg.) | 1.09 Å |

| C=C-C Bond Angle | 124.5° |

Note: Data is for a related heptafluorobut-1-ene and is illustrative of typical values for fluorinated butenes. nih.gov

Density Functional Theory (DFT) for Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms involving fluorinated olefins. scispace.comnih.gov It allows for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies, providing a detailed picture of how a reaction proceeds. mdpi.com For example, DFT has been used to study the pyrolysis mechanisms of hydrofluoroolefins (HFOs) and their reactions with atmospheric radicals. scispace.comnih.gov

In the context of this compound, DFT could be employed to study its oxidation, polymerization, or decomposition pathways. By modeling the energies of reactants, intermediates, transition states, and products, researchers can elucidate the most likely reaction mechanisms. For example, in the study of the reaction of heptafluorobut-1-ene with chlorine atoms, DFT was used to show that the dissociation to form CF2Cl is energetically more favorable than the formation of CF2HCF2. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Distributions) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species. youtube.comyoutube.com

For this compound, the HOMO would likely be localized on the carbon-carbon double bond, making it the site for electrophilic attack. The LUMO, conversely, would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. DFT calculations are commonly used to determine the energies and distributions of these frontier orbitals. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Fluorinated Olefin

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -11.5 |

| LUMO | -0.8 |

Note: These are representative values and the actual energies for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, including conformational changes. nih.gov For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt and the relative energies of these conformers. This is important as the reactivity and physical properties of the molecule can be influenced by its conformational state.

MD simulations have been used to study the properties of binary mixtures of hydrofluoroolefin refrigerants. uwa.edu.au Such simulations provide insights into intermolecular interactions and the conformational landscape of the molecules in a condensed phase. uwa.edu.aunih.gov

Theoretical Studies on Stereo- and Regioselectivity in Fluorinated Systems

Theoretical studies are invaluable for understanding and predicting the stereoselectivity and regioselectivity of reactions involving fluorinated compounds. The presence of fluorine atoms can have a significant influence on the outcome of a reaction due to their electronic and steric effects.

For instance, in the halogenation of fluorinated butenes, theoretical calculations can help to explain why a particular stereoisomer is formed preferentially. beilstein-journals.orgresearchgate.net By calculating the energies of the possible transition states leading to different products, the most favorable reaction pathway can be identified. These studies are crucial for designing synthetic routes that yield the desired product with high selectivity.

Predictive Modeling for Reaction Outcomes and Product Ratios

Predictive modeling, often based on data from DFT calculations and other theoretical methods, aims to forecast the outcomes of chemical reactions, including the ratios of different products. By developing a computational model of a reaction, it is possible to simulate how changes in reaction conditions (e.g., temperature, catalyst, solvent) will affect the product distribution.

For reactions involving this compound, predictive modeling could be used to optimize conditions for a desired transformation, such as a polymerization or a functionalization reaction. These models can save significant time and resources in the laboratory by narrowing down the experimental conditions that are most likely to be successful.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes for Fluorinated Butenes

The traditional synthesis of fluorinated compounds often involves harsh reagents and energy-intensive conditions. A significant future research direction is the development of sustainable and green synthetic routes to 2,3,3,3-tetrafluoropropene (B1223342) and related fluorinated butenes. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing waste. researchgate.netrsc.org

Current industrial syntheses of HFO-1234yf often start from compounds like 1,1,1,2,3-pentachloropropane (B1626564) or other polychlorinated propanes, involving multiple steps of fluorination and dehydrohalogenation. google.comjustia.com While effective, these routes can generate significant waste streams. Future research is focused on developing more direct and environmentally friendly pathways.

Key Research Thrusts:

Catalytic Dehydrofluorination: Investigating novel catalysts for the efficient dehydrofluorination of hydrofluorocarbons to produce fluoroalkenes with high selectivity and yield, minimizing the use of stoichiometric bases.

Renewable Feedstocks: Exploring the potential of bio-derived starting materials for the synthesis of fluorinated butenes, which would significantly reduce the carbon footprint of their production.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of HFO-1234yf can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes. nih.gov

Avoiding Hazardous Reagents: Developing synthetic methods that avoid the use of highly toxic and corrosive reagents like anhydrous hydrogen fluoride (B91410) (HF) is a major goal.

| Synthetic Strategy | Advantages | Challenges |

| Catalytic Dehydrofluorination | Higher efficiency, reduced waste, potential for catalyst recycling. | Catalyst deactivation, achieving high selectivity. |

| Renewable Feedstocks | Reduced carbon footprint, improved sustainability. | Complexity of starting materials, developing efficient conversion pathways. |

| Flow Chemistry | Enhanced safety, better process control, scalability. | Initial setup costs, potential for clogging with solid-forming reactions. |

| Avoidance of Hazardous Reagents | Improved safety, reduced environmental impact. | Finding effective and economically viable alternative fluorinating agents. thieme.com |

Catalytic Innovations for Highly Selective and Efficient Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of innovative catalytic systems is crucial for the selective and efficient transformation of fluorinated butenes like HFO-1234yf. Future research will focus on creating catalysts that can precisely control the reactivity of the C=C double bond and the C-F bonds.

Emerging Catalytic Approaches:

Hydrofunctionalization Reactions: Developing catalysts for the addition of H-X (where X = OR, NR2, SiR3, etc.) across the double bond of HFO-1234yf in a highly regio- and stereoselective manner will provide access to a wide range of valuable fluorinated building blocks. For example, catalytic hydrosilylation of HFO-1234yf has been shown to yield valuable fluorinated silanes. researchgate.net

C-F Bond Activation: The selective activation and functionalization of the strong C-F bonds in HFO-1234yf is a significant challenge. Future research will explore transition-metal catalysts that can cleave C-F bonds under mild conditions, allowing for the introduction of new functional groups. For instance, rhodium complexes have been shown to catalyze the hydrodefluorination of HFO-1234yf. researchgate.net

Asymmetric Catalysis: The introduction of chirality into fluorinated molecules is of great interest for the pharmaceutical and agrochemical industries. Developing enantioselective catalytic transformations of HFO-1234yf will open up new avenues for the synthesis of chiral fluorinated compounds.

Polymerization Catalysis: Designing catalysts that can control the polymerization of HFO-1234yf to produce polymers with specific tacticities and molecular weights is a key area of research for developing new materials with tailored properties. google.comgoogle.com

| Catalytic Transformation | Potential Products | Research Focus |

| Hydrofunctionalization | Fluorinated alcohols, ethers, amines, silanes. | Development of highly selective and active catalysts, control of regioselectivity. |

| C-F Bond Activation | Partially defluorinated or functionalized butenes. | Design of catalysts for selective C-F bond cleavage, understanding reaction mechanisms. |

| Asymmetric Catalysis | Enantiomerically enriched fluorinated compounds. | Design of chiral ligands and catalysts for high enantioselectivity. |

| Polymerization | Homopolymers and copolymers with controlled architectures. | Control of tacticity, molecular weight, and copolymer composition. |

Rational Design of Novel Fluorinated Materials with Tailored Functionalities

2,3,3,3-Tetrafluoropropene (HFO-1234yf) is a valuable monomer for the creation of novel fluorinated polymers with unique and desirable properties. The rational design of these materials, based on a fundamental understanding of structure-property relationships, is a key future research direction.

Fluoropolymers are known for their excellent thermal stability, chemical resistance, and low surface energy. nih.gov By incorporating HFO-1234yf into polymer chains, it is possible to create materials with a tailored balance of properties for specific applications.

Areas of Material Development:

High-Performance Elastomers: Copolymerization of HFO-1234yf with other monomers can lead to the development of fluoroelastomers with improved flexibility at low temperatures, enhanced chemical resistance, and better processing characteristics.

Functional Coatings: Polymers derived from HFO-1234yf can be used to create surfaces with low friction, hydrophobicity, and oleophobicity, making them suitable for applications such as anti-fouling coatings and self-cleaning surfaces.

Membranes for Separations: The unique properties of HFO-1234yf-based polymers can be exploited to create membranes for gas separation, pervaporation, and fuel cell applications.

Dielectric Materials: The low dielectric constant of fluorinated polymers makes them attractive for use in microelectronics as insulating layers.

| Material Type | Key Properties | Potential Applications |

| Fluoroelastomers | High thermal stability, chemical resistance, low-temperature flexibility. | Seals, gaskets, and O-rings for demanding environments. |

| Functional Coatings | Low surface energy, hydrophobicity, oleophobicity. | Anti-graffiti coatings, stain-resistant textiles, low-friction surfaces. |

| Separation Membranes | Tunable permeability and selectivity. | Gas separation (e.g., CO2 capture), fuel cells, water purification. |

| Dielectric Materials | Low dielectric constant, high dielectric strength. | Insulators in microelectronics, high-frequency circuit boards. |

Advanced Computational Methodologies for Predicting Complex Fluorinated Systems

Computational chemistry has become an indispensable tool in modern chemical research. Advanced computational methodologies are playing an increasingly important role in understanding and predicting the behavior of complex fluorinated systems, including the reactivity of 2,3,3,3-tetrafluoropropene and the properties of materials derived from it.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving HFO-1234yf, providing insights into transition states, reaction intermediates, and the factors that control selectivity. researchgate.netenergy-proceedings.org This knowledge is crucial for the design of new catalysts and the optimization of reaction conditions.

Prediction of Thermophysical Properties: Computational models can be used to predict the thermodynamic and transport properties of HFO-1234yf and its mixtures, which is essential for its application as a refrigerant. scielo.brresearchgate.netpurdue.edu

Material Property Simulation: Molecular dynamics (MD) simulations can be employed to predict the physical and mechanical properties of polymers derived from HFO-1234yf, such as their glass transition temperature, density, and mechanical strength. cam.ac.uk This allows for the in-silico design of new materials with desired characteristics.

Toxicity and Environmental Fate Prediction: Computational models can be used to predict the atmospheric lifetime, global warming potential (GWP), and potential degradation products of HFO-1234yf, aiding in the assessment of its environmental impact. nih.gov

| Computational Method | Application | Impact on Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties. | Rational design of catalysts, interpretation of experimental data. |

| Molecular Dynamics (MD) | Simulation of polymer properties, study of intermolecular interactions. | In-silico screening of new materials, understanding of material behavior at the molecular level. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or reactions in complex environments. | Understanding biocatalysis, design of biomimetic catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of toxicity and environmental fate. | Early assessment of the environmental impact of new compounds. |

Interdisciplinary Nexus: Bridging Synthesis, Materials Science, and Theoretical Chemistry

The future of research on 2,3,3,3-tetrafluoropropene and other fluorinated butenes will be characterized by an increasingly interdisciplinary approach. The complex challenges and exciting opportunities in this field require close collaboration between synthetic chemists, materials scientists, and theoretical chemists.

Synthesis and Materials Science: Synthetic chemists will develop new methods to produce HFO-1234yf and its derivatives, which will then be used by materials scientists to create novel polymers and materials with advanced functionalities. The feedback from materials characterization will, in turn, guide the design of new monomers and polymerization strategies. researchgate.netnih.gov

Synthesis and Theoretical Chemistry: Theoretical chemists will use computational tools to predict the outcomes of reactions and to design new catalysts, providing valuable guidance for synthetic chemists in the laboratory. Experimental validation of theoretical predictions will lead to the refinement of computational models.

Materials Science and Theoretical Chemistry: Computational simulations will be used to predict the properties of new materials before they are synthesized, allowing for a more rational and efficient approach to materials design. The comparison of simulated and experimental data will lead to a deeper understanding of structure-property relationships.

This synergistic approach, where synthesis, materials science, and theoretical chemistry are closely integrated, will be essential for accelerating innovation and addressing the key challenges in the field of fluorinated butenes.

Q & A

Basic: How is 2,4,4,4-Tetrafluorobut-1-ene synthesized, and what are the critical parameters for ensuring purity?

Answer:

The synthesis typically involves halogenation/dehydrohalogenation cascades starting from hydrofluoroolefins (HFOs). For example, 2,3-dihalo derivatives of hexafluorobutanes can be prepared and subjected to elimination reactions to yield fluorinated alkenes. Key parameters include:

- Temperature control : To prevent isomerization or side reactions during dehydrohalogenation .

- Catalyst selection : Base catalysts (e.g., KOH/EtOH) are often used to promote elimination while minimizing fluorinated byproducts .

- Purification : Fractional distillation under inert atmospheres is critical due to the compound’s low boiling point and reactivity .

Basic: What spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

Answer:

- ¹⁹F NMR : Essential for identifying fluorine environments. Peaks near δ -70 to -90 ppm correspond to CF₃ groups, while vinyl fluorides appear at δ -120 to -140 ppm .

- ¹H NMR : Proton signals for the CH₂ group adjacent to CF₃ are split due to coupling with fluorine (J ~10–15 Hz) .

- GC-MS : Used to confirm molecular weight (128.07 g/mol) and detect impurities via fragmentation patterns (e.g., m/z 69 for CF₃⁺) .

Advanced: How does the presence of fluorine atoms influence the physicochemical properties of this compound in polymer applications?

Answer:

The fluorine substituents confer:

- Low Global Warming Potential (GWP) : Due to rapid atmospheric degradation of C=C bonds .

- Miscibility with polyols : The compound’s polarity enables homogeneous mixing with polyol matrices, critical for polyurethane foam formation .

- Thermal stability : Fluorine’s electron-withdrawing effects stabilize the molecule against radical degradation during polymerization .